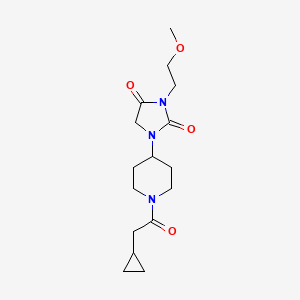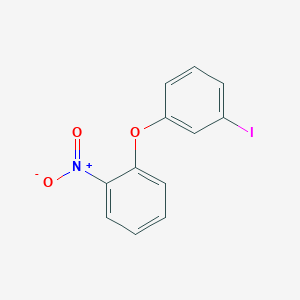![molecular formula C11H8F2N2O B2899700 2-[(3,4-Difluorophenyl)methoxy]pyrazine CAS No. 2197610-24-3](/img/structure/B2899700.png)
2-[(3,4-Difluorophenyl)methoxy]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,4-Difluorophenyl)methoxy]pyrazine” is a chemical compound that belongs to the class of methoxypyrazines . Methoxypyrazines are known to produce odors and have been identified as additives in cigarette manufacture . They are also used as defensive chemicals by certain insects .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazine ring, which is a nitrogen-containing heterocyclic compound . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .作用機序
The mechanism of action of 2-[(3,4-Difluorophenyl)methoxy]pyrazine is not well understood. However, it is believed to act as a ligand for various receptors and enzymes, including GABA receptors and PDE5 (phosphodiesterase type 5) enzymes. It has also been shown to inhibit the activity of certain enzymes, including COX-2 (cyclooxygenase-2) and MMP-9 (matrix metalloproteinase-9).
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-[(3,4-Difluorophenyl)methoxy]pyrazine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, making it useful in a wide range of scientific research applications. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.
将来の方向性
There are many future directions for research on 2-[(3,4-Difluorophenyl)methoxy]pyrazine. One area of research is the development of new pharmaceuticals and materials science applications. Another area of research is the investigation of the compound's mechanism of action and its potential as a therapeutic target for various diseases. Additionally, there is potential for the development of new synthetic methods for the production of this compound and its derivatives.
合成法
2-[(3,4-Difluorophenyl)methoxy]pyrazine can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The most common method for the synthesis of this compound is the Suzuki coupling reaction. In this reaction, 2-bromo-5-(3,4-difluorophenyl)methoxypyrazine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
科学的研究の応用
2-[(3,4-Difluorophenyl)methoxy]pyrazine has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of antifungal agents, antitumor agents, and anti-inflammatory agents. It is also used in the synthesis of OLEDs (organic light-emitting diodes) and other optoelectronic devices.
特性
IUPAC Name |
2-[(3,4-difluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-1-8(5-10(9)13)7-16-11-6-14-3-4-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFWZGRFCXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NC=CN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylthiophene-3-carboxylate](/img/structure/B2899618.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
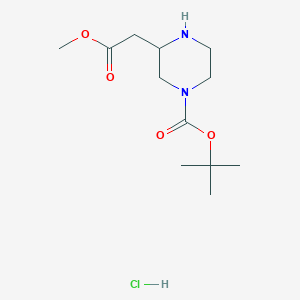
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)
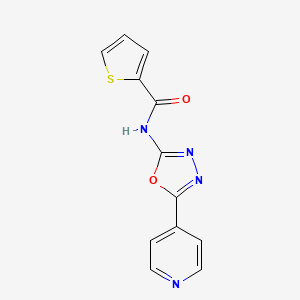
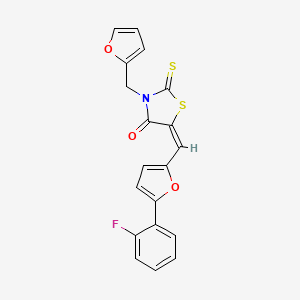
![N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2899627.png)
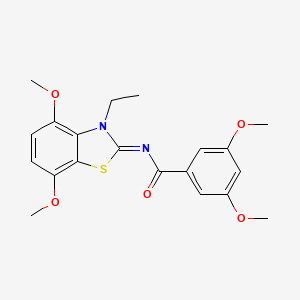
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
